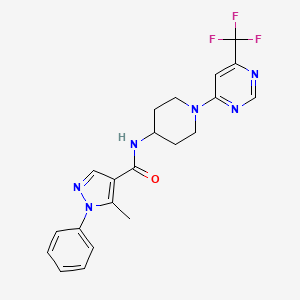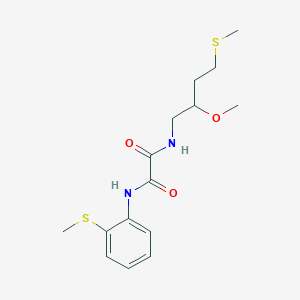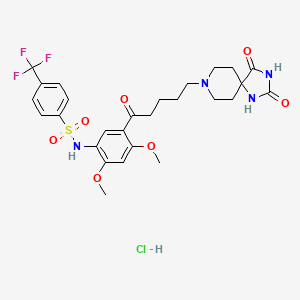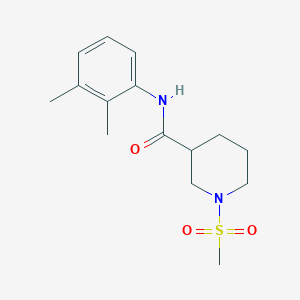
5-methyl-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21F3N6O and its molecular weight is 430.435. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidine derivatives has been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown significant cytotoxic activity against various cancer cell lines, including HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). The study highlights the structure-activity relationship, contributing to the understanding of how different substitutions on the pyrazolopyrimidine core affect biological activity.
Antimicrobial Applications
Research on pyrazolopyrimidine derivatives has also extended into antimicrobial applications. Some newly synthesized compounds have demonstrated significant antibacterial activity, providing a foundation for developing new antimicrobial agents. These findings are critical in the fight against drug-resistant bacterial infections, showcasing the potential of pyrazolopyrimidine derivatives as leads for new antibiotic drugs (Rahmouni et al., 2014).
Enzyme Inhibition for Therapeutic Targets
The design and synthesis of compounds based on the pyrazolopyrimidine structure have also focused on enzyme inhibition as a therapeutic strategy. For example, studies on thiazole-aminopiperidine hybrids have revealed novel Mycobacterium tuberculosis GyrB inhibitors, indicating the potential of such compounds in treating tuberculosis (Jeankumar et al., 2013). These compounds exhibit potent inhibitory activity against the GyrB ATPase of Mycobacterium smegmatis, a proxy for Mycobacterium tuberculosis, highlighting their potential as antitubercular agents.
Synthesis and Chemical Properties
The synthesis of pyrazolopyrimidine derivatives and their chemical properties have been a significant area of research, providing insights into the methods for producing these compounds and understanding their behavior. Such studies are foundational for further exploration of their therapeutic potential, offering routes to novel derivatives with enhanced biological activities (Heravi et al., 2007).
Propiedades
IUPAC Name |
5-methyl-1-phenyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-14-17(12-27-30(14)16-5-3-2-4-6-16)20(31)28-15-7-9-29(10-8-15)19-11-18(21(22,23)24)25-13-26-19/h2-6,11-13,15H,7-10H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRQDOKAAGOXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2874902.png)


![N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2874907.png)
![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)

![N-[[4-(Dimethylcarbamoyl)phenyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874912.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)

